Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate
Description
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate (CAS 852051-11-7) is a piperidine-derived compound with a molecular formula of C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol. The structure features a piperidine ring substituted with a benzyloxycarbonyl group at the 1-position, an ethyl group at the 2-position, and a ketone at the 4-position. This compound is typically stored at 2–8°C to maintain stability, indicating sensitivity to temperature .
Properties
IUPAC Name |
benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-13-10-14(17)8-9-16(13)15(18)19-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIQKOUQSRGZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744504 | |
| Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852051-11-7 | |
| Record name | Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 2-ethyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent. Common dehydrating agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Neurological Disorders
One of the primary applications of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate is in the development of pharmaceuticals targeting neurological disorders. Research indicates that this compound may function as an inhibitor or modulator of specific enzymes or receptors involved in neurological pathways. Such interactions can lead to alterations in cellular metabolism and gene expression, making it a valuable subject for studies related to conditions like depression, anxiety, and neurodegenerative diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study focusing on derivatives of fluoroquinolone antibiotics, this compound was noted for its enhanced lipophilicity and superior activity against Gram-positive bacterial strains compared to other analogs. This suggests potential applications in developing new antimicrobial agents .
Organic Synthesis Applications
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows it to be used in the synthesis of more complex molecules. The typical synthesis involves reacting 2-ethyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol using dehydrating agents like dicyclohexylcarbodiimide under inert conditions.
Synthesis Methodology
The synthesis process can be summarized as follows:
- Reactants : 2-Ethyl-4-oxopiperidine-1-carboxylic acid and benzyl alcohol.
- Reagents : Dehydrating agents (e.g., dicyclohexylcarbodiimide).
- Conditions : Conducted under inert atmosphere using solvents such as dichloromethane or tetrahydrofuran at room temperature.
- Purification : Techniques like recrystallization or chromatography are employed to isolate the product.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| Ethyl 4-oxo-1-piperidinecarboxylate | Simpler structure lacking the benzyl group |
| 1-Benzyl-4-piperidone | Does not include the carboxylate ester group |
| Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate | Contains a Boc protecting group; used in peptide synthesis |
| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | Similar structure but differs by methyl substitution |
The presence of both the benzyl and carboxylate ester groups in this compound enhances its chemical reactivity and biological activity compared to these analogs.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Biological Activity : Investigations into its mechanism of action have shown that it may bind to enzyme active sites or cell surface receptors, influencing signal transduction pathways relevant to pharmacology.
- Pharmacological Insights : Research highlighted the compound's potential in modulating enzyme activity, which could lead to therapeutic benefits in treating neurological disorders .
- Industrial Applications : The compound's synthesis methods have been optimized for industrial production, ensuring high purity and yield, making it suitable for large-scale applications in pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in neurological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Piperidine Carboxylates
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Storage Conditions | Hazards |
|---|---|---|---|---|---|---|
| Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate | 852051-11-7 | C₁₅H₁₉NO₃ | 261.32 | 2-ethyl, 4-oxo | 2–8°C | Not specified |
| (R)-Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | 852051-10-6 | C₁₄H₁₇NO₃ | 247.29 | 2-methyl, 4-oxo | Not specified | Not specified |
| 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate | 154548-45-5 | C₁₆H₁₉NO₅ | 305.33 | 3-ethoxycarbonyl, 4-oxo | Not specified | Not specified |
| Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | 80221-26-7 | C₁₇H₂₃NO₄ | 305.37 | 4-(ethoxycarbonyl)ethylidene | Not specified | Not specified |
| Benzyl 4-propionylpiperidine-1-carboxylate | 873779-32-9 | C₁₆H₂₁NO₃ | 275.34 | 4-propionyl | Not specified | Not specified |
Key Observations :
The 4-oxo group is conserved across analogs, suggesting a shared role in hydrogen bonding or conformational rigidity.
Functional Group Variations :
- Compounds like 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (CAS 154548-45-5) introduce additional ester groups, increasing molecular weight and polarity .
- Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 80221-26-7) features an ethylidene-linked ethoxycarbonyl group, which may alter solubility or reactivity in nucleophilic environments .
Biological Activity
Benzyl 2-ethyl-4-oxopiperidine-1-carboxylate, a synthetic organic compound, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized through the reaction of 2-ethyl-4-oxopiperidine-1-carboxylic acid with benzyl alcohol, typically in the presence of dehydrating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in inert solvents such as dichloromethane or tetrahydrofuran (THF) at room temperature. Its unique structure includes a piperidine ring and a carboxylate ester group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites of enzymes, thus blocking their activity. Additionally, it can modulate receptor interactions on cell surfaces, influencing signal transduction pathways and leading to various biological effects such as alterations in cellular metabolism and gene expression.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity:
- A study evaluated the compound's efficacy against Mycobacterium tuberculosis (MTB) and demonstrated significant antimicrobial properties. The minimum inhibitory concentration (MIC) for selected derivatives ranged from 0.125 to 16 µg/mL, indicating strong activity against both drug-sensitive and multidrug-resistant strains .
2. Enzyme Inhibition:
- The compound has been investigated for its potential to inhibit various enzymes involved in disease pathways. Preliminary studies suggest that modifications in its structure can enhance binding affinity and inhibitory potency against specific targets.
3. Antiproliferative Effects:
- This compound has shown antiproliferative effects in vitro against several cancer cell lines, indicating its potential as an anticancer agent. For instance, related compounds have demonstrated growth inhibitory potency against leukemia cell lines .
Case Study 1: Antimycobacterial Activity
In a study focused on the synthesis of novel derivatives based on this compound, researchers reported enhanced lipophilicity and improved antibacterial activity against Gram-positive strains compared to traditional fluoroquinolones. The most active derivative exhibited an MIC significantly lower than standard treatments .
Case Study 2: Enzyme Interaction Studies
Research involving structural modifications of Benzyl 2-ethyl-4-oxopiperidine derivatives highlighted their ability to inhibit histone deacetylases (HDACs), which are implicated in various cancers. These findings suggest that the compound can serve as a scaffold for developing HDAC inhibitors with potential therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| Ethyl 4-oxo-1-piperidinecarboxylate | Similar | Moderate antimicrobial activity |
| 1-Benzyl-4-piperidone | Similar | Lower enzyme inhibition |
| Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylate | Contains Boc group | Used in peptide synthesis |
This compound is distinguished by its specific functional groups that allow for diverse chemical modifications and enhanced biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
